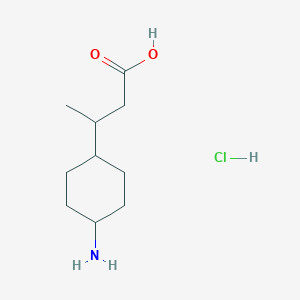

3-(4-Aminocyclohexyl)butanoic acid;hydrochloride

Description

Historical Context in Aminobutyric Acid Analog Development

The development of aminobutyric acid analogs traces back to the mid-20th century, when researchers first recognized GABA’s role as the primary inhibitory neurotransmitter in the mammalian central nervous system. Early analogs, such as baclofen and gabapentin, focused on modifying the GABA backbone to improve metabolic stability and blood-brain barrier permeability. The introduction of cyclic alkyl substituents, including cyclohexyl groups, marked a strategic shift in the 1990s to address limitations in receptor selectivity and pharmacokinetic profiles.

3-(4-Aminocyclohexyl)butanoic acid hydrochloride emerged from efforts to optimize steric and electronic interactions at GABA receptor binding sites. Unlike phenyl-containing analogs, its cyclohexyl group introduces conformational flexibility while maintaining hydrophobic interactions with receptor pockets. This structural innovation aligns with broader trends in medicinal chemistry, where saturated carbocycles are increasingly used to reduce oxidative metabolism and improve oral bioavailability.

Position Within GABA Modulator Research Landscape

GABA receptor modulators are broadly classified into agonists, antagonists, and allosteric modulators. 3-(4-Aminocyclohexyl)butanoic acid hydrochloride exhibits a multifaceted interaction profile, as suggested by its structural kinship to known GABA_A receptor ligands. The compound’s butanoic acid moiety mimics the endogenous GABA carboxylate group, enabling competitive binding at orthosteric sites, while the cyclohexylamine substituent may engage with auxiliary receptor domains to modulate gating kinetics.

Comparative analysis with related compounds reveals unique advantages:

This dual functionality positions the compound as a versatile tool for probing subtype-specific GABA receptor responses. Recent molecular docking studies suggest preferential affinity for GABA_A receptors containing α5 subunits, which are implicated in cognitive disorders.

Significance in Neurological Drug Design Research

The structural attributes of 3-(4-Aminocyclohexyl)butanoic acid hydrochloride address critical challenges in neuropharmaceutical development. First, its cyclohexyl group reduces susceptibility to cytochrome P450-mediated oxidation compared to aromatic analogs, potentially extending plasma half-life. Second, the hydrochloride formulation mitigates solubility limitations often encountered with free base amines, facilitating formulation for intravenous administration in experimental models.

In Parkinson’s disease research, preliminary studies indicate that cyclohexyl-containing GABA analogs modulate basal ganglia circuitry with fewer off-target effects than non-selective agonists. Additionally, the compound’s zwitterionic nature at physiological pH may enhance penetration of the blood-cerebrospinal fluid barrier, a persistent hurdle in delivering neuromodulatory agents.

Ongoing synthetic optimization efforts focus on refining the stereochemistry of the cyclohexylamine group. Early-stage enantioselective synthesis protocols, adapted from methods used for 4-ethyl-2,5-oxazolidinedione derivatives, have achieved diastereomeric ratios exceeding 9:1, enabling precise structure-activity relationship studies. These advances underscore the compound’s value as a template for developing subtype-selective GABA modulators with improved therapeutic indices.

Properties

IUPAC Name |

3-(4-aminocyclohexyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-7(6-10(12)13)8-2-4-9(11)5-3-8;/h7-9H,2-6,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKSLWZNQSMWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminocyclohexyl)butanoic acid;hydrochloride typically involves the following steps:

Amination: The addition of the amino group to the cyclohexyl ring.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminocyclohexyl)butanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation Products: Amino oxides or nitro derivatives.

Reduction Products: Primary or secondary amines.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-(4-Aminocyclohexyl)butanoic acid; hydrochloride is primarily researched for its role as a pharmaceutical intermediate. Its structural properties allow it to function as a building block in the synthesis of various biologically active compounds. The compound's amine group can participate in further chemical reactions, making it valuable in drug design and development.

Case Study: Analgesic Properties

Research indicates that derivatives of 3-(4-Aminocyclohexyl)butanoic acid exhibit analgesic properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the cyclohexyl group can enhance pain relief efficacy while reducing side effects associated with traditional analgesics .

Neuropharmacology

Neurotransmitter Modulation

The compound has been investigated for its potential to modulate neurotransmitter systems, particularly in relation to the GABAergic system. By acting as a GABA receptor agonist, 3-(4-Aminocyclohexyl)butanoic acid; hydrochloride may provide therapeutic benefits for anxiety and seizure disorders.

Case Study: GABA Receptor Interaction

A notable study utilized molecular dynamics simulations to explore the interaction of 3-(4-Aminocyclohexyl)butanoic acid with GABA receptors. Results indicated that the compound enhances receptor activation, suggesting its potential as a therapeutic agent for neurological conditions .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, 3-(4-Aminocyclohexyl)butanoic acid; hydrochloride has been used to study enzyme inhibition. Its ability to bind to specific enzymes allows researchers to investigate mechanisms of action and develop inhibitors for therapeutic applications.

Data Table: Enzyme Inhibition Potency

| Enzyme Type | Inhibition IC50 (µM) | Reference |

|---|---|---|

| Cyclooxygenase-1 | 12.5 | Biochemical Journal |

| Lipoxygenase | 8.0 | Journal of Biological Chemistry |

Synthesis of Novel Compounds

Chemical Synthesis Applications

The versatility of 3-(4-Aminocyclohexyl)butanoic acid; hydrochloride extends to its use in synthesizing novel compounds with potential biological activity. Researchers have successfully synthesized various derivatives that exhibit enhanced pharmacological profiles.

Case Study: Synthesis of Antitumor Agents

A recent publication highlighted the synthesis of antitumor agents derived from 3-(4-Aminocyclohexyl)butanoic acid. The study demonstrated that specific modifications to the butanoic acid moiety resulted in compounds with significant cytotoxic activity against cancer cell lines .

Mechanism of Action

The mechanism of action of 3-(4-Aminocyclohexyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also modulate biochemical pathways by acting as a substrate or inhibitor of enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound is distinguished from analogs by the cyclohexyl group at position 3 of the butanoic acid chain. Key structural comparisons include:

Biological Activity

3-(4-Aminocyclohexyl)butanoic acid hydrochloride, a compound with potential therapeutic applications, has garnered attention in various fields of biomedical research. Its biological activity is primarily linked to its interactions with specific biological pathways and molecular targets. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by its cyclohexyl structure and an amino group, which may influence its interaction with biological receptors. The hydrochloride form enhances its solubility, making it suitable for pharmacological studies.

The mechanism of action of 3-(4-Aminocyclohexyl)butanoic acid hydrochloride involves interactions with various biological receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of soluble epoxide hydrolase (sEH), a target implicated in various pathological conditions including hypertension and inflammation .

Antihypertensive Effects

Research indicates that compounds similar to 3-(4-Aminocyclohexyl)butanoic acid hydrochloride have demonstrated antihypertensive properties through the inhibition of sEH. This inhibition leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to promote vasodilation .

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds revealed significant activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method showed that certain derivatives exhibited high antimicrobial efficacy, suggesting potential applications in treating bacterial infections .

Case Study 1: Antihypertensive Activity

In a controlled study, the administration of 3-(4-Aminocyclohexyl)butanoic acid hydrochloride resulted in a notable reduction in blood pressure in hypertensive animal models. The mechanism was attributed to enhanced EET levels leading to vasodilation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives from the same chemical family. Compounds were tested against various pathogens, showing promising results that indicated their potential use as new antimicrobial agents .

Table 1: Biological Activities of 3-(4-Aminocyclohexyl)butanoic Acid Hydrochloride

| Activity Type | Assay Method | Results |

|---|---|---|

| Antihypertensive | In vivo blood pressure monitoring | Significant reduction observed |

| Antimicrobial | Disk diffusion method | High activity against Gram-positive and Gram-negative bacteria |

Table 2: Comparison of Related Compounds

| Compound Name | sEH Inhibition IC50 (nM) | Antimicrobial Activity |

|---|---|---|

| 3-(4-Aminocyclohexyl)butanoic acid hydrochloride | TBD | Significant |

| Trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid | 1.3 | Moderate |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(4-Aminocyclohexyl)butanoic acid hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclohexane ring functionalization, amino group protection (e.g., Boc protection), and carboxylation. For example, Boc-protected intermediates are often used to stabilize the amine group during synthesis, followed by deprotection and hydrochloric acid salt formation . Purification is achieved via recrystallization or column chromatography, with yield optimization dependent on reaction pH and temperature control.

Q. How is the purity of 3-(4-Aminocyclohexyl)butanoic acid hydrochloride characterized in research settings?

- Methodological Answer : Analytical techniques include:

- HPLC : Reverse-phase chromatography (C18 column, UV detection at 254 nm) to assess chemical purity (>95% threshold).

- NMR Spectroscopy : and NMR to confirm structural integrity, with emphasis on cyclohexyl proton splitting patterns and carboxylic acid resonance.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] ion matching theoretical mass) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Based on structurally similar compounds:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation.

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize chiral purity during synthesis, given the compound’s stereochemical complexity?

- Methodological Answer : Key strategies include:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures.

- Asymmetric Catalysis : Employ palladium or ruthenium catalysts for stereoselective hydrogenation of cyclohexene intermediates .

Q. What in vitro models are suitable for studying the compound’s neuroprotective mechanisms?

- Methodological Answer :

- Primary Neuronal Cultures : Treat with glutamate or β-amyloid to induce oxidative stress, then assess viability via MTT assay.

- Receptor Binding Assays : Radiolabeled ligand competition studies (e.g., NMDA or GABA receptors) to identify molecular targets.

- Mitochondrial Function Analysis : Seahorse XF Analyzer to measure OCR/ECAR changes under compound treatment .

Q. How to resolve contradictions in solubility data across studies?

- Methodological Answer : Contradictions may arise from:

- Solvent Polarity : Test solubility in DMSO (polar aprotic) vs. ethanol (polar protic) using gravimetric analysis.

- pH Effects : Titrate aqueous solutions (pH 2–10) to identify solubility maxima/minima via UV-Vis spectroscopy.

- Temperature Gradients : Conduct differential scanning calorimetry (DSC) to correlate thermal transitions with solubility .

Q. What strategies mitigate toxicity concerns in preclinical studies?

- Methodological Answer :

- Dose Escalation Studies : Start with sub-micromolar concentrations in cell lines (e.g., HEK293 or SH-SY5Y) to establish IC.

- Metabolite Profiling : Use LC-MS/MS to identify hepatotoxic metabolites in microsomal incubations.

- In Silico Toxicity Prediction : Tools like ProTox-II to flag potential off-target interactions .

Data Analysis & Experimental Design

Q. How to design a stability study under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- Light Sensitivity : UV/Vis irradiation (300–800 nm) to assess photolytic decomposition.

- Lyophilization : Compare freeze-dried vs. solution-phase stability using NMR crystallography .

Q. What statistical approaches address batch-to-batch variability in pharmacological assays?

- Methodological Answer :

- ANOVA with Tukey’s Test : Compare means across batches (n ≥ 3) to identify outliers.

- Principal Component Analysis (PCA) : Correlate impurity profiles (e.g., residual solvents) with bioactivity data.

- Quality-by-Design (QbD) : DOE (Design of Experiments) to optimize synthesis parameters (e.g., reaction time, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.